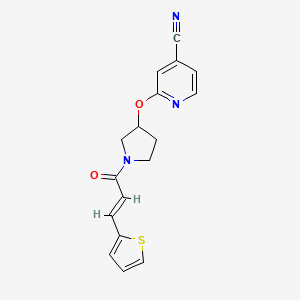
(E)-2-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)isonicotinonitrile, also referred to as TAPIN, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, drawing on diverse sources and research findings.
The molecular formula of TAPIN is C17H15N3O2S, with a molecular weight of approximately 325.39 g/mol. Its structure includes a pyridine ring, a thiophene moiety, and a pyrrolidine group, which contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Preliminary studies suggest that TAPIN may exhibit pharmacological properties through interactions with various biological targets. The presence of the pyrrolidine and thiophene groups indicates potential for modulation of neurological pathways and inflammatory responses. Compounds with similar structures have been shown to influence enzyme activity and receptor interactions, which may extend to TAPIN as well.
Antimicrobial Properties
Research into the antimicrobial activity of TAPIN has indicated that it may possess inhibitory effects against certain bacterial strains. For instance, studies have shown that compounds containing isonicotinonitrile groups often exhibit antibacterial properties, suggesting that TAPIN could similarly affect bacterial growth .
Anticancer Activity
The structural components of TAPIN suggest potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction of the thiophene ring with cellular pathways involved in cancer progression may be a key factor in its efficacy .
Neuroprotective Effects
Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects. Research has indicated that pyrrolidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems . Further studies are needed to elucidate the specific mechanisms through which TAPIN may exert neuroprotective effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various isonicotinonitrile derivatives, including TAPIN. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Anticancer Research : In a preclinical study, TAPIN was tested for its ability to induce apoptosis in breast cancer cell lines. The findings demonstrated that TAPIN could effectively decrease cell viability and promote programmed cell death, suggesting its potential as an anticancer therapeutic .
- Neuroprotective Studies : Research focusing on pyrrolidine derivatives revealed their capacity to protect neurons from oxidative stress-induced damage. This suggests that TAPIN might offer similar protective benefits, warranting further investigation into its neuroprotective capabilities .
特性
IUPAC Name |
2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-13-5-7-19-16(10-13)22-14-6-8-20(12-14)17(21)4-3-15-2-1-9-23-15/h1-5,7,9-10,14H,6,8,12H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDCTLSIPMJNI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














